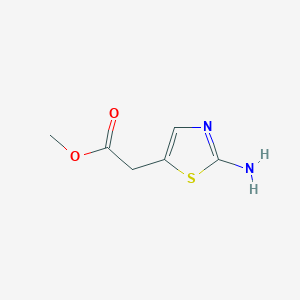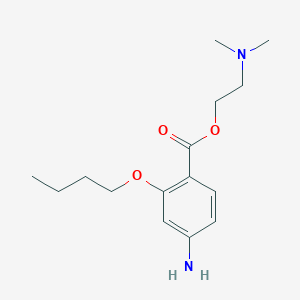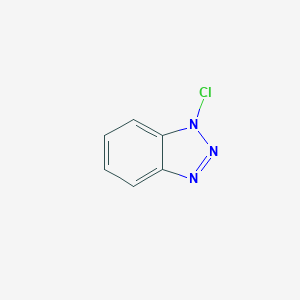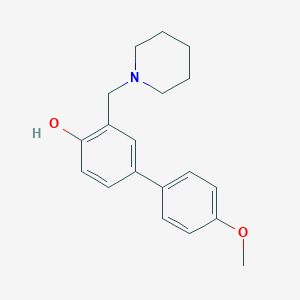
4-Biphenylol, 4'-methoxy-3-(piperidinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylol, 4'-methoxy-3-(piperidinomethyl)- is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BIPPO and is a derivative of biphenyl, which is a common organic compound used in the production of various chemicals and drugs.
Mechanism of Action
The mechanism of action of BIPPO is not fully understood. However, research has shown that BIPPO inhibits the activity of certain enzymes and proteins involved in cell growth and proliferation. BIPPO has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
BIPPO has been shown to have various biochemical and physiological effects. BIPPO has been shown to increase the expression of certain genes involved in cell death and decrease the expression of genes involved in cell growth and proliferation. Additionally, BIPPO has been shown to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
BIPPO has several advantages for lab experiments. BIPPO is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, BIPPO has been extensively studied, and there is a significant amount of research available on its properties and potential therapeutic applications. However, one limitation of BIPPO is that its mechanism of action is not fully understood, which may make it more challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on BIPPO. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer therapy. Additionally, research could focus on understanding the mechanism of action of BIPPO and identifying the specific enzymes and proteins it targets. Finally, research could explore the potential of BIPPO as an anti-inflammatory and antiviral agent.
Conclusion:
BIPPO is a chemical compound that has been extensively studied for its potential therapeutic properties. Research has shown that BIPPO has anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of BIPPO is not fully understood, research has shown that it inhibits the activity of certain enzymes and proteins involved in cell growth and proliferation. BIPPO has several advantages for lab experiments, including its ease of synthesis and stability. Future research directions could focus on further investigating its anti-cancer properties, understanding its mechanism of action, and exploring its potential as an anti-inflammatory and antiviral agent.
Synthesis Methods
The synthesis of BIPPO involves the reaction of 4-bromobiphenyl and 3-(piperidinomethyl)anisole in the presence of a palladium catalyst. This reaction results in the formation of BIPPO as a white crystalline solid. The synthesis of BIPPO is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
BIPPO has been extensively studied for its potential therapeutic properties. Research has shown that BIPPO has anti-inflammatory, anti-cancer, and anti-viral properties. BIPPO has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, BIPPO has been shown to have antiviral properties against the hepatitis C virus.
properties
CAS RN |
106609-38-5 |
|---|---|
Product Name |
4-Biphenylol, 4'-methoxy-3-(piperidinomethyl)- |
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H23NO2/c1-22-18-8-5-15(6-9-18)16-7-10-19(21)17(13-16)14-20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12,14H2,1H3 |
InChI Key |
PVVOPOVVCWHQKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCCC3 |
Other CAS RN |
106609-38-5 |
synonyms |
4'-Methoxy-3-(piperidinomethyl)-4-hydroxybiphenyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







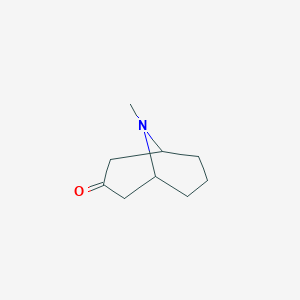

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)


